molecular formula C13H13NS B13644144 5-(5-Methylthiophen-3-yl)indoline

5-(5-Methylthiophen-3-yl)indoline

Cat. No.: B13644144
M. Wt: 215.32 g/mol
InChI Key: VSHRMZDFLKECIY-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-3-yl)indoline is a heterocyclic organic compound with the molecular formula C13H13NS It consists of an indoline core substituted with a 5-methylthiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-3-yl)indoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reduction of indole derivatives using suitable reducing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving continuous flow reactors and automated systems to control temperature and pH .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-3-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated, alkylated, and acylated indoline derivatives.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-3-yl)indoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The indoline core allows for hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Biological Activity

5-(5-Methylthiophen-3-yl)indoline is a compound of increasing interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline core, which is known for its ability to engage in hydrogen bonding and hydrophobic interactions with target proteins. These properties enhance its binding affinity and specificity for various biological targets. The presence of the 5-methylthiophen-3-yl group contributes to its unique chemical behavior, making it a promising candidate for drug development.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of enzymes and receptors involved in various signaling pathways. This interaction potentially leads to significant effects on cellular processes such as inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes some findings related to its antimicrobial efficacy:

CompoundTarget StrainsMIC (µM)MBC (µM)
This compoundStaphylococcus aureus37.9–113.857.8–118.3
Escherichia coli36.5–211.573.3–282.0
Pseudomonas aeruginosaNot specifiedNot specified

These results indicate that the compound exhibits superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Research suggests that compounds with similar indoline structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Case Studies

Several case studies have explored the biological activity of indoline derivatives, including this compound:

  • Anti-inflammatory Effects : A study demonstrated that indoline derivatives could act as dual inhibitors of lipoxygenase (LOX) and soluble epoxide hydrolase (sEH), leading to reduced inflammation in animal models .
  • Molecular Docking Studies : In silico studies indicated that the indoline scaffold is suitable for designing LOX inhibitors due to its ability to fit into the enzyme's active site effectively .

Properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

5-(5-methylthiophen-3-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H13NS/c1-9-6-12(8-15-9)10-2-3-13-11(7-10)4-5-14-13/h2-3,6-8,14H,4-5H2,1H3

InChI Key

VSHRMZDFLKECIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

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